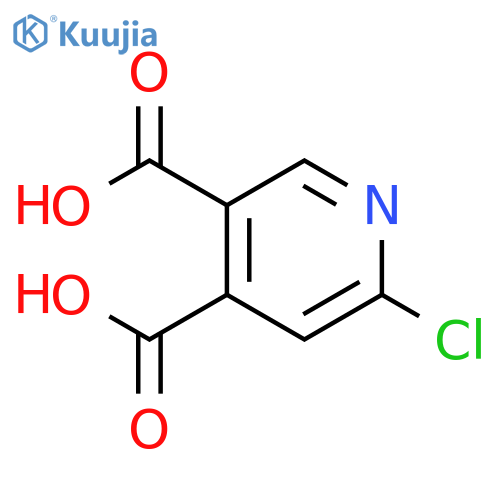Cas no 243835-70-3 (6-Chloropyridine-3,4-dicarboxylic Acid)

243835-70-3 structure
商品名:6-Chloropyridine-3,4-dicarboxylic Acid
CAS番号:243835-70-3
MF:C7H4ClNO4
メガワット:201.563961029053
MDL:MFCD03411696
CID:252968
PubChem ID:2762493
6-Chloropyridine-3,4-dicarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Pyridinedicarboxylicacid, 6-chloro-
- 6-CHLORO- 3,4-PYRIDINEDICARBOXYLIC ACID
- 6-Chloropyridine-3,4-dicarboxylic acid
- 3,4-Pyridinedicarboxylicacid,6-chloro
- 6-Chloro-pyridine-3,4-dicarboxylic acid
- MFCD03411696
- F11862
- SB36142
- AS-47069
- SCHEMBL979398
- FT-0621017
- 243835-70-3
- DTXSID30376260
- CS-0102808
- AKOS005256104
- DIMETHYL1,4-CYCLOHEXADIENE-1,2-DICARBOXYLATE
- W-206888
- 6-Chloro-3,4-pyridinedicarboxylic acid
- DB-082249
- 6-Chloropyridine-3,4-dicarboxylic Acid
-
- MDL: MFCD03411696
- インチ: InChI=1S/C7H4ClNO4/c8-5-1-3(6(10)11)4(2-9-5)7(12)13/h1-2H,(H,10,11)(H,12,13)
- InChIKey: LVQPMCFUDXELIS-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CN=C1Cl)C(=O)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 200.98300
- どういたいしつりょう: 200.983
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.5A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.7±0.1 g/cm3
- ふってん: 539.8±50.0 °C at 760 mmHg
- フラッシュポイント: 280.2±30.1 °C
- 屈折率: 1.639
- PSA: 87.49000
- LogP: 1.13140
- じょうきあつ: 0.0±1.5 mmHg at 25°C
6-Chloropyridine-3,4-dicarboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Chloropyridine-3,4-dicarboxylic Acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Chloropyridine-3,4-dicarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D970756-250mg |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 95% | 250mg |
$215 | 2024-07-28 | |
| eNovation Chemicals LLC | D970756-50mg |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 95% | 50mg |
$180 | 2024-07-28 | |
| TRC | C596210-50mg |
6-Chloropyridine-3,4-dicarboxylic Acid |
243835-70-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| Matrix Scientific | 041242-5g |
6-Chloropyridine-3,4-dicarboxylic acid, 97% |
243835-70-3 | 97% | 5g |
$623.00 | 2023-09-09 | |
| eNovation Chemicals LLC | D970756-5g |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 95% | 5g |
$1250 | 2024-07-28 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0883-500mg |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 96% | 500mg |
¥2177.24 | 2025-01-21 | |
| eNovation Chemicals LLC | D970756-250mg |
6-Chloro-pyridine-3,4-dicarboxylic acid |
243835-70-3 | 95% | 250mg |
$215 | 2025-02-19 | |
| abcr | AB460868-10g |
6-Chloropyridine-3,4-dicarboxylic acid, 95%; . |
243835-70-3 | 95% | 10g |
€934.50 | 2024-04-18 | |
| A2B Chem LLC | AD21257-1g |
6-Chloropyridine-3,4-dicarboxylic acid |
243835-70-3 | 96% | 1g |
$193.00 | 2024-04-20 | |
| Ambeed | A712868-1g |
6-Chloropyridine-3,4-dicarboxylic acid |
243835-70-3 | 96% | 1g |
$166.0 | 2024-04-20 |
6-Chloropyridine-3,4-dicarboxylic Acid 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
243835-70-3 (6-Chloropyridine-3,4-dicarboxylic Acid) 関連製品
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 503537-97-1(4-bromooct-1-ene)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 249916-07-2(Borreriagenin)
推奨される供給者
Amadis Chemical Company Limited
(CAS:243835-70-3)6-Chloropyridine-3,4-dicarboxylic Acid

清らかである:99%
はかる:5g
価格 ($):523.0